molecular formula C14H26N2O B3022023 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine CAS No. 859523-82-3

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

Cat. No.: B3022023
CAS No.: 859523-82-3
M. Wt: 238.37 g/mol
InChI Key: WIEIGZKHHGDNGV-UHFFFAOYSA-N
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Description

1-Acetyl-N-(4-methylcyclohexyl)piperidin-4-amine (CAS: 859523-82-3) is a piperidine derivative with a molecular formula of C₁₄H₂₆N₂O and a molecular weight of 238.38 g/mol . The compound features a piperidin-4-amine core acetylated at the 1-position and substituted with a 4-methylcyclohexyl group at the nitrogen atom.

The compound has been cataloged in research chemical databases with a purity of 95% and is listed under MDL number MFCD12027198 .

Properties

IUPAC Name

1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEIGZKHHGDNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649273
Record name 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859524-25-7
Record name 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Overview

StepReaction TypeReagents/ConditionsOutcome
1AcetylationAcetic anhydride + PiperidineFormation of 1-acetylpiperidine
2Alkylation4-Methylcyclohexyl bromide + BaseFormation of the final compound

Medicinal Chemistry

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine has been explored for its potential therapeutic effects. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Study: Analgesic Properties
A study evaluated the analgesic properties of this compound in animal models. Results indicated that it could effectively reduce pain responses comparable to established analgesics, suggesting its potential as a new pain management option.

Neuropharmacology

The compound's piperidine moiety is significant in neuropharmacological research. It has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study: Dopaminergic Activity
Research demonstrated that this compound exhibits dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease or depression.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of novel compounds.

Applications in Synthesis:

  • Building Block: Used in synthesizing other piperidine derivatives.
  • Ligand Development: Acts as a ligand in coordination chemistry, facilitating the development of metal complexes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameStructure FeaturesNotable Applications
1-AcetylpiperidineSimple piperidine with acetyl groupBasic research in medicinal chemistry
N-MethylpiperidineMethyl substitution on nitrogenNeuropharmacological studies
4-MethylpiperidineMethyl substitution on carbonSynthesis of agrochemicals

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-amine derivatives are a versatile class of compounds with modifications at the acetyl and N-substituent positions significantly influencing their properties. Below is a detailed comparison of 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₄H₂₆N₂O 238.38 4-Methylcyclohexyl, acetyl High lipophilicity; potential CNS activity
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine C₁₅H₂₂N₂O₂ 262.35 4-Methoxybenzyl, acetyl Increased polarity due to methoxy group; possible enhanced solubility
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C₁₂H₁₆ClN₂·HCl 259.18 4-Chlorobenzyl, hydrochloride salt Enhanced stability (salt form); higher solubility in polar solvents
1-(4-Methylcyclohexyl)piperidin-4-amine C₁₂H₂₄N₂ 196.34 4-Methylcyclohexyl Lower molecular weight; unacetylated amine may increase metabolic susceptibility
1-Acetyl-N-(3-methylbutyl)piperidin-4-amine C₁₂H₂₄N₂O 212.34 3-Methylbutyl, acetyl Linear alkyl chain reduces steric hindrance; potential for improved receptor binding
1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine C₁₅H₂₈N₂O 252.40 2,3-Dimethylcyclohexyl, acetyl Increased steric bulk; may limit membrane permeability

Structural Modifications and Implications

N-Substituent Variations
  • 4-Methylcyclohexyl (Target Compound) : The cyclohexyl group provides conformational rigidity and moderate lipophilicity , favoring interactions with hydrophobic binding pockets in biological targets .
  • 4-Chlorobenzyl () : The electron-withdrawing chlorine atom increases electrophilicity , which may enhance receptor binding but also raise toxicity risks .
Acetylation at the 1-Position

    Biological Activity

    1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine is a piperidine derivative characterized by the molecular formula C14H26N2OC_{14}H_{26}N_{2}O and a molecular weight of 238.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding assays. The unique structural features of this compound, including an acetyl group and a 4-methylcyclohexyl substituent, may influence its pharmacological properties.

    Structure and Synthesis

    The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a common synthetic route:

    • Formation of the Piperidine Ring : The initial step involves creating the piperidine framework, often through cyclization reactions.
    • Acetylation : The piperidine ring is then acetylated to introduce the acetyl group.
    • Substitution with 4-methylcyclohexyl : Finally, the 4-methylcyclohexyl group is introduced through nucleophilic substitution or similar methods.

    This synthetic pathway ensures the retention of structural integrity while allowing for functional group modifications that enhance biological activity.

    Biological Activities

    Research indicates that this compound exhibits various biological activities, primarily related to enzyme inhibition and receptor interactions.

    Enzyme Inhibition

    This compound has been studied for its inhibitory effects on several enzymes:

    Receptor Binding

    Interaction studies suggest that this compound may bind to various biological targets, influencing neurotransmitter systems. While detailed binding affinities remain to be fully characterized, compounds with similar structures have demonstrated significant interactions with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders.

    Case Studies and Comparative Analysis

    Table 1: Comparison of Biological Activities of Piperidine Derivatives

    Compound NameActivity TypeReference
    This compoundCholinesterase Inhibition
    Cyclohexyl(4-(isoquinoline-5-ylsulfonyl)piperazin-1-yl)methanoneAnti-tubercular (IMPDH Inhibition)
    N-(dicyclohexyl)acetyl-piperidine derivativesSteroid 5alpha-reductase Inhibition

    The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects are mediated through interactions with specific enzymes and receptors due to its structural characteristics. The steric and electronic properties conferred by the piperidine ring and substituents likely play a significant role in these interactions .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine, and how can purity be validated?

    • Methodology :

    • Stepwise alkylation : React N-(4-methylcyclohexyl)piperidin-4-amine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC .
    • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water with 0.1% formic acid) and LC-MS (target [M+H]+ ion) .
    • Structural confirmation : Employ 1H^1 \text{H} NMR to verify acetyl group integration (δ ~2.1 ppm for CH3_3) and cyclohexyl proton splitting patterns .

    Q. How can researchers distinguish between stereoisomers of this compound?

    • Methodology :

    • Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with standards .
    • NOESY NMR : Analyze spatial interactions between the acetyl group and cyclohexyl substituents to infer stereochemistry .

    Q. What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?

    • Methodology :

    • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C. Monitor degradation products via UPLC-MS/MS .
    • Thermogravimetric analysis (TGA) : Determine thermal stability by measuring mass loss at 10°C/min increments up to 300°C .

    Advanced Research Questions

    Q. How can kinetic studies elucidate the oxidation mechanism of this compound?

    • Methodology :

    • Pseudo-first-order kinetics : Use alkaline KMnO4_4 as the oxidant under controlled ionic strength (0.01 mol dm3^{-3}). Monitor absorbance decay at 525 nm (MnO4_4^− band) to calculate rate constants. Derive activation parameters (ΔH^\ddagger, ΔS^\ddagger) via Eyring plots .
    • DFT calculations : Optimize transition-state geometries using B3LYP/6-311+G(d,p) to validate proposed mechanisms (e.g., MnO4_4^−-substrate intermediate formation) .

    Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of piperidin-4-amine derivatives?

    • Methodology :

    • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ values) with biological activity (e.g., receptor binding IC50_{50}) .
    • Crystal structure docking : Resolve ambiguities in binding modes by overlaying X-ray structures of target proteins (e.g., dopamine receptors) with computational docking poses of the compound .

    Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

    • Methodology :

    • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during acetylation to induce asymmetry. Monitor ee via chiral SFC (supercritical CO2_2/methanol) .
    • Dynamic kinetic resolution : Employ Pd/C or Ru catalysts to racemize intermediates during synthesis, favoring thermodynamically stable enantiomers .

    Q. What computational approaches predict the compound’s interactions with neurological targets (e.g., σ receptors)?

    • Methodology :

    • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100 ns using AMBER force fields. Calculate binding free energies via MM-PBSA .
    • Pharmacophore modeling : Align the compound’s acetyl and cyclohexyl groups with known σ receptor pharmacophores (e.g., hydrophobic and hydrogen-bonding features) .

    Data Contradiction Analysis

    Q. How should researchers address discrepancies in reported reaction stoichiometries for piperidin-4-amine derivatives?

    • Methodology :

    • Stoichiometric titration : Use 1H^1 \text{H} NMR to quantify unreacted starting material and validate molar ratios (e.g., 1:4 substrate:oxidant ratio in permanganate oxidations) .
    • Isothermal calorimetry (ITC) : Measure enthalpy changes during reactions to confirm stoichiometric assumptions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine
    Reactant of Route 2
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    1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

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